An In-Depth Technical Guide to Boc-Asp(OcHex)-OSu: Structure, Synthesis, and Application in Advanced Peptide Synthesis
An In-Depth Technical Guide to Boc-Asp(OcHex)-OSu: Structure, Synthesis, and Application in Advanced Peptide Synthesis
Introduction
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high-yield, high-purity target peptides. Nα-Boc-L-aspartic acid β-cyclohexyl α-N-succinimidyl ester, commonly abbreviated as Boc-Asp(OcHex)-OSu, represents a highly specialized and critical building block for researchers and drug development professionals. Its design directly addresses one of the most persistent challenges in peptide chemistry: the base- and acid-catalyzed formation of aspartimide intermediates during synthesis. This side reaction can lead to a mixture of difficult-to-separate peptide isomers and chain termination, severely compromising the efficiency and outcome of the synthesis.
This technical guide provides a comprehensive examination of Boc-Asp(OcHex)-OSu, from its fundamental chemical structure and physicochemical properties to the mechanistic rationale behind its use. We will explore its synthesis, provide detailed protocols for its application in Boc-SPPS, and illustrate the chemical principles that establish it as an authoritative solution for the reliable synthesis of complex, aspartic acid-containing peptides.
Chemical Structure and Physicochemical Properties
Boc-Asp(OcHex)-OSu is an L-aspartic acid derivative meticulously engineered with three distinct chemical moieties, each serving a specific and crucial function in the context of Boc-based solid-phase peptide synthesis.
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Nα-Boc Group (tert-Butoxycarbonyl): This acid-labile protecting group shields the α-amino functionality of the aspartic acid. Its primary role is to prevent self-polymerization and ensure that coupling reactions occur exclusively at the desired N-terminus of the growing peptide chain. The Boc group is quantitatively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide.[1]
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β-OcHex Group (Cyclohexyl Ester): The side-chain carboxyl group of aspartic acid is protected as a cyclohexyl ester. The selection of the OcHex group is the cornerstone of this reagent's utility. It exhibits significant stability towards the repeated TFA treatments required for Nα-Boc deprotection during SPPS.[1] This enhanced stability is critical for minimizing the formation of aspartimide intermediates.[2] The OcHex group is robustly stable until the final step of the synthesis, where it is cleaved using strong anhydrous acid, typically hydrogen fluoride (HF).[1][3]
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α-OSu Group (N-Hydroxysuccinimide Ester): The α-carboxyl group is activated as an N-hydroxysuccinimide ester. The OSu moiety is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of the resin-bound peptide.[4][5] This activation strategy facilitates rapid and efficient amide bond formation under standard coupling conditions, ensuring high yields at each step of the synthesis.
Visualizing the Structure
Caption: Chemical structure of Boc-Asp(OcHex)-OSu.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(tert-butoxycarbonyl)amino]-4-(cyclohexyloxy)-4-oxobutanoate | Derived from[6] |
| Common Synonyms | Nα-Boc-L-aspartic acid β-cyclohexyl α-N-succinimidyl ester, Boc-Asp(O-cHex)-OSu | |
| CAS Number | 103178-08-3 (for the activated ester) | |
| Precursor CAS | 73821-95-1 (for Boc-Asp(OcHex)-OH) | [2][6][7][8] |
| Molecular Formula | C₁₉H₂₈N₂O₈ | Calculated |
| Molecular Weight | 412.44 g/mol | Calculated from precursor MW of 315.36 g/mol [2][6] |
| Appearance | White to off-white crystalline powder | Typical for similar compounds[5] |
| Storage Temperature | -20°C is recommended to preserve the integrity of the active ester | Typical for OSu esters[4][9] |
The Mechanistic Imperative: Suppressing Aspartimide Formation
To fully appreciate the utility of Boc-Asp(OcHex)-OSu, one must first understand the detrimental side reaction it is designed to prevent. Aspartimide formation is an intramolecular cyclization reaction that occurs with aspartic acid residues during peptide synthesis.[10] This reaction is particularly problematic in Boc-SPPS due to the repeated cycles of acid-mediated deprotection and base-mediated neutralization.
The mechanism involves the nucleophilic attack of the backbone amide nitrogen atom (from the C-terminal adjacent residue) onto the carbonyl carbon of the Asp side-chain ester. This forms a five-membered succinimide ring, which can subsequently re-open under basic or acidic conditions to yield not only the desired α-linked peptide but also the isomeric β-linked peptide.[10] This process can also lead to racemization at the α-carbon of the aspartic acid residue. The Asp-Gly sequence is notoriously prone to this side reaction due to the lack of steric hindrance from the glycine residue.[2]
The critical factor influencing the rate of aspartimide formation is the lability of the side-chain protecting group. Standard protecting groups like benzyl esters (OBzl) are more susceptible to cleavage or attack under the conditions of Boc-SPPS, thereby promoting this unwanted cyclization. The cyclohexyl (OcHex) ester, by contrast, offers superior stability to the repetitive TFA treatments used in Boc-SPPS.[1] This enhanced robustness ensures the side-chain carboxyl group remains securely protected throughout the chain assembly, significantly suppressing the intramolecular cyclization pathway.
Aspartimide Formation Pathway
Caption: Pathway of aspartimide formation from an Asp-Gly sequence.
Synthesis and Quality Control
Boc-Asp(OcHex)-OSu is synthesized from its stable precursor, Boc-Asp(OcHex)-OH. The synthesis is a straightforward esterification reaction that activates the α-carboxyl group.
Protocol: Synthesis of Boc-Asp(OcHex)-OSu
This protocol is a representative procedure and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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Reagent Preparation:
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Dissolve Boc-Asp(OcHex)-OH (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon).
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Cool the solution to 0°C in an ice bath.
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-
Coupling Agent Addition:
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In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
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Add the DCC solution dropwise to the stirred solution of the amino acid and NHS over 30 minutes, maintaining the temperature at 0°C. Causality Note: Slow addition of DCC minimizes side reactions and ensures efficient activation.
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-
Reaction:
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Allow the reaction mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
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A white precipitate of dicyclohexylurea (DCU), the byproduct of the coupling reaction, will form.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
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Wash the filtrate with a saturated sodium bicarbonate solution and then with brine to remove unreacted NHS and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
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The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Boc-Asp(OcHex)-OSu as a white crystalline solid.
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-
Quality Control:
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TLC: Monitor reaction progress and assess purity.
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HPLC: Confirm the purity of the final product (typically >98%).
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NMR (¹H, ¹³C): Verify the chemical structure and confirm the successful incorporation of the OSu group.
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Application in Boc Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-Asp(OcHex)-OSu is its incorporation into a peptide sequence using an automated or manual peptide synthesizer. The workflow follows the standard principles of Boc-SPPS.
Protocol: Coupling Cycle for Boc-Asp(OcHex)-OSu
This protocol assumes a standard Boc-SPPS methodology on a p-methylbenzhydrylamine (MBHA) or similar resin.
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Resin Preparation: Start with the N-terminal amine of the growing peptide chain deprotected and present as its free base on the solid support.
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Activation and Coupling:
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Dissolve Boc-Asp(OcHex)-OSu (2-4 equivalents over resin loading) in an appropriate solvent like DMF or NMP.
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Add the solution to the reaction vessel containing the resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Self-Validation: A ninhydrin test can be performed on a small sample of the resin to confirm the complete consumption of free amines, indicating a successful coupling reaction.
-
-
Washing: Thoroughly wash the resin with DMF followed by DCM to remove excess reagents and byproducts.
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Deprotection:
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Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.
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Wash the resin with DCM to remove residual TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF.
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Wash again with DMF and DCM to prepare the resin for the next coupling cycle.
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Final Cleavage and Deprotection
Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OcHex group) are removed simultaneously. This is typically achieved by treating the resin-bound peptide with anhydrous Hydrogen Fluoride (HF) in the presence of scavengers (e.g., anisole) at 0°C. This harsh, final step is a hallmark of Boc-SPPS chemistry and requires specialized equipment and safety precautions.[3]
Boc-SPPS Workflow Diagram
Caption: A typical coupling cycle in Boc-SPPS using Boc-Asp(OcHex)-OSu.
Conclusion
Boc-Asp(OcHex)-OSu is more than a mere building block; it is a problem-solving reagent for the synthesis of challenging peptides. Its design is a testament to the principles of physical organic chemistry applied to the practical challenges of peptide synthesis. By employing a robust cyclohexyl ester for side-chain protection, it provides a validated and trustworthy method to significantly suppress the formation of aspartimide-related impurities that have long plagued peptide chemists. For researchers and drug development professionals working within the Boc-SPPS framework, the use of Boc-Asp(OcHex)-OSu is an authoritative strategy to enhance the purity, yield, and overall success rate of synthesizing complex peptides containing aspartic acid residues.
References
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PubChem, National Center for Biotechnology Information. Boc-6-Ahx-OSu. Available at: [Link]
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PubChem, National Center for Biotechnology Information. Boc-Asp(OcHx)-OH. Available at: [Link]
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SLS Ireland. BOC-ASP(OCHX)-OH 1 KG | 8530301000 | SIGMA-ALDRICH. Available at: [Link]
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Aapptec Peptides. Boc-Asp(OcHx)-OH [73821-95-1]. Available at: [Link]
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Flexbio System. Boc-D-Asp(OcHex)-OH. Available at: [Link]
- Jensen, K. J., & Brask, J. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
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PeptaNova GmbH. Boc-D-Asp(OcHex)-OH. Available at: [Link]
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European Chemicals Agency (ECHA). Registration Dossier for Amines, N-(3- aminopropyl)-N'-[3-(C18 and C18-unsatd. alkyl amino)propyl]trimethylenedi and amines, N-(3-aminopropyl)-N'-(C18 and C18-unsatd. alkyl)trimethylenedi-. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. L-aspartic acid. Available at: [Link]
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Wikipedia. Aspartic acid. Available at: [Link]
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Takahashi, O., et al. (2018). Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism. International Journal of Molecular Sciences, 19(2), 625. Available at: [Link]
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HealthyHey. L-Aspartic Acid 2025: In-Depth Guide to Roles, Benefits & Uses. Available at: [Link]
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